molecular formula C5H10Cl2O B2429754 1,5-Dichloropentan-2-ol CAS No. 89280-57-9

1,5-Dichloropentan-2-ol

Cat. No.: B2429754
CAS No.: 89280-57-9
M. Wt: 157.03
InChI Key: MRPDYJBRFDKZCP-UHFFFAOYSA-N
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Description

1,5-Dichloropentan-2-ol ( 89280-57-9) is a chemical compound with the molecular formula C5H10Cl2O and a molecular weight of 157.04 g/mol . This compound is classified as a halide alcohol and is intended for research applications only . It serves as a versatile bifunctional building block in organic synthesis; the presence of both hydroxy and chloro functional groups on its structure allows researchers to utilize it in various chemical transformations, including nucleophilic substitutions and as a precursor for synthesizing more complex heterocyclic systems . Related dichloro compounds, such as 1,5-Dichloropentane, demonstrate utility in the preparation of symmetrical sulfides like tetrahydrothiopyran (thiane) through reactions with sodium sulfide, highlighting the potential of such scaffolds in ring-forming reactions . The product is offered by suppliers in various quantities, typically with a purity of not less than 98%, and requires proper handling and storage in accordance with its Safety Data Sheet (SDS) . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPDYJBRFDKZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCl)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dichloropentan-2-ol (CAS 89280-57-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide compiled from available chemical data and principles. Experimental data for 1,5-Dichloropentan-2-ol (CAS 89280-57-9) is not widely available in published literature. The information on physical properties, spectroscopic data, and protocols are based on expert analysis of structurally similar compounds and established chemical theories. All proposed experimental work should be conducted with appropriate safety precautions and validated under laboratory conditions.

Executive Summary

1,5-Dichloropentan-2-ol is a halogenated alcohol with potential applications as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a secondary alcohol and two primary chloroalkane moieties, allows for a range of chemical transformations. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, detailed protocols for its characterization, and essential safety and handling information. Due to the scarcity of direct experimental data, this document leverages information from analogous structures to provide a robust and scientifically grounded resource for researchers.

Molecular and Physicochemical Properties

1,5-Dichloropentan-2-ol is a chiral molecule containing a stereocenter at the carbon bearing the hydroxyl group. The presence of two chlorine atoms and a hydroxyl group on a five-carbon backbone dictates its physical and chemical behavior.

Core Identification
PropertyValueSource
CAS Number 89280-57-9[1][2]
Molecular Formula C₅H₁₀Cl₂O[1][2]
Molecular Weight 157.04 g/mol [1][2]
Canonical SMILES C(CCCl)C(O)CCl[2]
Predicted Physicochemical Data

The physical properties of 1,5-Dichloropentan-2-ol are anticipated to be influenced by the presence of the hydroxyl group, which allows for hydrogen bonding, and the two chlorine atoms, which increase its molecular weight and polarity compared to a simple pentanol. The following properties are estimated based on data from its structural isomer, 1,5-dichloropentane, and other related chlorohydrins.

PropertyPredicted ValueRationale and Comparative Analysis
Boiling Point ~200-220 °C (at 760 mmHg)Higher than 1,5-dichloropentane (180 °C) due to hydrogen bonding from the hydroxyl group.[3]
Density ~1.2 g/cm³ at 20 °CGreater than 1,5-dichloropentane (1.10 g/cm³) due to the presence of the oxygen atom.[3]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, ether).The hydroxyl group imparts some water solubility, but the hydrocarbon chain and chlorine atoms limit it.
Appearance Colorless to pale yellow liquid.Typical for many chlorinated hydrocarbons and alcohols.[3]

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of 1,5-Dichloropentan-2-ol involves the hydrochlorination of a suitable unsaturated precursor. A logical starting material would be pent-4-en-2-ol. The reaction proceeds via an electrophilic addition of HCl across the double bond.

G cluster_reactants Reactants cluster_product Product Pent-4-en-2-ol Pent-4-en-2-ol (Starting Material) Reaction Reaction Vessel (e.g., Diethyl Ether) Pent-4-en-2-ol->Reaction Electrophilic Addition HCl Hydrogen Chloride (Reagent) HCl->Reaction Target 1,5-Dichloropentan-2-ol Reaction->Target

Caption: Proposed synthesis of 1,5-Dichloropentan-2-ol.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1,5-Dichloropentan-2-ol from pent-4-en-2-ol.

Materials:

  • Pent-4-en-2-ol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-4-en-2-ol in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.

  • Addition of HCl: Slowly add concentrated hydrochloric acid dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,5-Dichloropentan-2-ol.

Spectroscopic and Chromatographic Characterization

Due to the lack of published spectra for 1,5-Dichloropentan-2-ol, the following are predicted characteristics based on its structure and data from analogous compounds. These predictions can guide the analysis of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 4.0-4.2 ppm (m, 1H): Methine proton (CH-OH).

  • δ 3.6-3.8 ppm (t, 2H): Methylene protons adjacent to the chlorine at C5 (-CH₂-Cl).

  • δ 3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the chlorine at C1 (-CH₂-Cl).

  • δ 1.8-2.2 ppm (m, 2H): Methylene protons at C4.

  • δ 1.6-1.8 ppm (m, 2H): Methylene protons at C3.

  • A broad singlet for the -OH proton may appear, and its chemical shift will be concentration-dependent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ ~70 ppm: Methine carbon bearing the hydroxyl group (C2).

  • δ ~45 ppm: Methylene carbon bearing the chlorine at C1.

  • δ ~44 ppm: Methylene carbon bearing the chlorine at C5.

  • δ ~30-35 ppm: Methylene carbons at C3 and C4.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad) O-H stretchAlcohol
2850-3000 C-H stretchAlkane
1050-1150 C-O stretchSecondary Alcohol
650-800 C-Cl stretchChloroalkane
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z 156, with isotopic peaks at m/z 158 and 160 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Fragmentation: Key fragmentation patterns would include the loss of HCl (M-36), loss of a chloromethyl radical (M-49), and alpha-cleavage adjacent to the alcohol. A prominent peak corresponding to the loss of water (M-18) is also anticipated.[4]

Gas Chromatography (GC)

A suitable GC method for purity analysis would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a temperature gradient program. The retention time will be longer than that of 1,5-dichloropentane due to the higher boiling point and polarity of the hydroxyl group.

Safety and Handling

Hazard Classification (Predicted)
  • Acute Toxicity, Oral: Likely to be harmful or toxic if swallowed.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

  • Eye Damage/Irritation: Expected to cause serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Applications in Research and Development

The unique structure of 1,5-Dichloropentan-2-ol makes it a valuable building block in organic synthesis.

  • Pharmaceutical Synthesis: The hydroxyl group can be a site for further functionalization or can direct stereoselective reactions. The two chloro groups can be substituted by various nucleophiles to build more complex molecular scaffolds.

  • Polymer Chemistry: The di-functional nature of the molecule could potentially be used in the synthesis of specialty polymers.

  • Agrochemicals: Similar to its analogue 1,5-dichloropentane, it could serve as an intermediate in the synthesis of novel pesticides and herbicides.[3]

G cluster_reactions Potential Reactions cluster_products Resulting Structures Start 1,5-Dichloropentan-2-ol Oxidation Oxidation of -OH group Start->Oxidation Nucleophilic_Sub Nucleophilic Substitution of -Cl groups Start->Nucleophilic_Sub Esterification Esterification of -OH group Start->Esterification Ketone Dichloroketone Oxidation->Ketone Amine_Ether Diamines, Diethers, Thioethers, etc. Nucleophilic_Sub->Amine_Ether Ester Chloro-ester Esterification->Ester

Caption: Potential synthetic transformations of 1,5-Dichloropentan-2-ol.

Conclusion

While 1,5-Dichloropentan-2-ol (CAS 89280-57-9) remains a compound with limited publicly available experimental data, its structural features suggest significant potential as a synthetic intermediate. This guide provides a scientifically reasoned framework for its properties, synthesis, and handling. Researchers and drug development professionals can use this information as a starting point for their work, with the understanding that all proposed methods require experimental validation. The protocols and predicted data herein are intended to accelerate the exploration of this promising, yet under-characterized, chemical entity.

References

  • Hentrich, W., & Kirstahler, A. (1952).
  • Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.). Chlorohydrin. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Dichloropentane-1,5-diol. Retrieved February 4, 2026, from [Link]

  • Molport. (n.d.). 1,5-dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 1,5-dichloro-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Dichloropentane. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Dichloropentane-2,4-diol. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.
  • PubChem. (n.d.). 3,5-Dichloropentan-2-ol. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 2). GHS hazard statements. Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 4, 2026, from [Link]

Sources

Chiral 1,5-Dichloro-2-Pentanol: A Pivotal Scaffold for Heterocyclic APIs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical distinctions, synthesis pathways, and pharmaceutical applications of 1,5-dichloro-2-pentanol.

Technical Guide for Process Chemists & Drug Developers

Executive Summary

1,5-Dichloro-2-pentanol (CAS: 89280-57-9 for racemate) is a versatile bifunctional building block. Its value lies in its C2 chiral center , which serves as the stereochemical anchor for synthesizing chiral heterocycles—specifically substituted tetrahydrofurans (THFs) and piperidines .

For drug development, the distinction between the (R) and (S) enantiomers is critical. The (S)-enantiomer is a key intermediate in the synthesis of (S)-3-hydroxypiperidine , a pharmacophore found in kinase inhibitors (e.g., Ibrutinib analogs) and GPCR ligands. The molecule exhibits a unique "reactivity bifurcation," where reaction conditions dictate whether it cyclizes to a 5-membered ether (THF) or a 3-membered epoxide.

Stereochemistry & Structure

The molecule possesses a single chiral center at position C2.

  • Formula: C

    
    H
    
    
    
    Cl
    
    
    O
  • Molecular Weight: 157.04 g/mol

  • Key Feature: Two electrophilic sites (C1-Cl, C5-Cl) and one nucleophilic site (C2-OH).

Enantiomeric Distinctions
Feature(S)-1,5-Dichloro-2-pentanol(R)-1,5-Dichloro-2-pentanol
Configuration C2-OH group projects out (wedge)C2-OH group projects in (dash)
Primary Source (S)-Epichlorohydrin ring openingEnzymatic reduction of ketone
Downstream Target (S)-3-Hydroxypiperidine (via epoxide)(R)-Tetrahydrofurfuryl derivatives
CAS (Chiral) Dependent on specific purity/salt formsDependent on specific purity/salt forms

Synthesis Pathways

Two primary routes exist for manufacturing high-optical-purity 1,5-dichloro-2-pentanol. The choice depends on the desired enantiomer and scale.

Route A: The "Chiral Pool" Approach (Chemical)

This method is preferred for the (S)-enantiomer due to the low cost of (S)-epichlorohydrin.

  • Reagents: (S)-Epichlorohydrin + 2-Chloroethylmagnesium bromide.

  • Mechanism: Regioselective ring opening of the epoxide by the Grignard reagent.

  • Outcome: Retention of chirality from the epichlorohydrin precursor.

  • Yield/ee: Typically >90% yield with >98% ee (enantiomeric excess).

Route B: Biocatalytic Asymmetric Reduction

This method is preferred when both enantiomers are needed or when starting from the achiral ketone.

  • Precursor: 1,5-Dichloro-2-pentanone.

  • Catalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) + NADPH cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose).

  • Mechanism: Stereoselective hydride transfer to the re or si face of the carbonyl.

  • Selectivity: Enzyme screening (e.g., Codexis or commercially available KRED panels) allows selection for either (R) or (S) with >99% ee.

Experimental Protocol: Biocatalytic Reduction (Example)
  • Buffer: Potassium phosphate (100 mM, pH 7.0).

  • Substrate Loading: 50 g/L 1,5-dichloro-2-pentanone.

  • Cofactor: NADP+ (0.5 mM), Glucose (1.5 eq).

  • Enzyme: KRED-101 (Example generic code) + GDH (recycling).

  • Conditions: 30°C, 24 hours, mild agitation.

  • Workup: Extract with MTBE, dry over MgSO

    
    , concentrate.
    

Reactivity Bifurcation: The Core Utility

The utility of 1,5-dichloro-2-pentanol is defined by its ability to cyclize into two distinct rings depending on the base and temperature used.

Reactivity Start 1,5-Dichloro-2-Pentanol (Chiral Center @ C2) Base Base Treatment Start->Base Path1 Path A: Kinetic Control (Low Temp, NaOH) Base->Path1 0-10°C Path2 Path B: Thermodynamic Control (Heat, Strong Base) Base->Path2 Reflux Prod1 Epoxide Formation 2-(3-chloropropyl)oxirane Path1->Prod1 Prod2 THF Formation 2-(chloromethyl)tetrahydrofuran Path2->Prod2 Final1 Piperidines (e.g., 3-Hydroxypiperidine) Prod1->Final1 NH3 / Cyclization Final2 Naftidrofuryl Oxalate (Vasodilator) Prod2->Final2

Figure 1: Divergent synthesis pathways controlled by reaction conditions.

Path A: Epoxide Formation (Kinetic Product)
  • Product: 2-(3-chloropropyl)oxirane.

  • Mechanism: Intramolecular S

    
    2 attack of the alkoxide on C1 (adjacent chlorine).
    
  • Significance: This intermediate reacts with ammonia or amines to form 3-hydroxypiperidines , a scaffold in drugs like Ibrutinib (BTK inhibitor) and Alogliptin (DPP-4 inhibitor).

Path B: Tetrahydrofuran Formation (Thermodynamic Product)
  • Product: 2-(chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride).[1][2][3]

  • Mechanism: Intramolecular S

    
    2 attack of the alkoxide on C5 (distal chlorine).
    
  • Significance: Direct precursor to Naftidrofuryl (vasodilator). The THF ring is formed with retention of configuration at C2 because the chiral center acts as the nucleophile, not the electrophile.

Analytical Characterization

Distinguishing the enantiomers requires chiral chromatography. Standard GC/HPLC is insufficient.

Recommended Method: Chiral GC
  • Column: Cyclodextrin-based stationary phase (e.g., Rt-βDEXsa or Chirasil-Dex CB).

  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temperature Program: 60°C (hold 2 min) -> ramp 5°C/min -> 180°C.

  • Detection: FID or MS.

  • Separation Principle: The hydrophobic cavity of the cyclodextrin interacts differentially with the spatial arrangement of the -OH and -Cl groups.

Optical Rotation

While specific rotation


 varies by solvent and concentration, comparative values are essential for batch release:
  • (S)-Isomer: Typically negative (-) rotation in CHCl

    
     (verify with specific CoA).
    
  • (R)-Isomer: Typically positive (+) rotation in CHCl

    
    .
    

Safety & Handling

  • Hazards: 1,5-dichloro-2-pentanol is an alkylating agent. It is potentially genotoxic due to its ability to form epoxides in vivo.

  • Handling: Use full PPE (gloves, goggles, respirator). Handle in a fume hood.

  • Storage: Store under nitrogen at 2-8°C. Avoid moisture, which can induce slow cyclization and HCl release.

References

  • Synthesis of 3-Hydroxypiperidines: Patent CN110759853B. Preparation method of (S)-N-BOC-3-hydroxypiperidine. Link

  • Biocatalytic Reduction: Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. Link

  • THF Formation: Synthesis of 2-(chloromethyl)tetrahydrofuran. PubChem Compound Summary. Link[3]

  • Naftidrofuryl Synthesis: Patent CN104086515A. Preparation method of naftidrofuryl oxalate. Link

  • Chiral Analysis: Determination of 2-Pentanol Enantiomers via Chiral GC-MS. Foods (MDPI). Link

Sources

The Semantic Isomer: Decoding 1,5-Dichloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Chemical Literature Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Informatics Specialists.[1]

Executive Summary: The Cost of Ambiguity

In high-stakes drug development, the precision of chemical ontology is as critical as the purity of the reagents. 1,5-Dichloropentan-2-ol (CAS: 89280-57-9) represents a classic "semantic isomer"—a molecule whose literature footprint is fragmented across conflicting nomenclature systems, vendor catalogs, and patent filings.[1]

This guide addresses a specific failure mode in pharmaceutical research: the conflation of 1,5-Dichloropentan-2-ol with its symmetric isomer, 1,5-Dichloropentan-3-ol , and the non-hydroxylated 1,5-Dichloropentane .[1] Misidentifying these agents during retrosynthetic planning or toxicological screening can lead to failed scale-up campaigns or regulatory non-compliance.[1]

This document provides a definitive nomenclature matrix, a self-validating analytical protocol for isomer discrimination, and optimized search strings for exhaustive literature retrieval.

The Nomenclature Matrix

The primary challenge in sourcing data for 1,5-Dichloropentan-2-ol is the lack of a single, universally adopted identifier in legacy literature.[1] Below is the consolidated ontology required for comprehensive database interrogation.

Table 1: Chemical Identity & Synonym Mapping[1][2]
Identifier TypeValueContext / Usage Notes
Primary IUPAC 1,5-Dichloropentan-2-olStandard systematic name.[1]
CAS Registry 89280-57-9 CRITICAL: Do not confuse with 72548-31-3 (3-ol isomer) or 628-76-2 (non-alcohol).[1]
Inverted CAS Name 2-Pentanol, 1,5-dichloro-Common in Chemical Abstracts Service (CA) indexing.[1]
Structural Synonym 1,5-Dichloro-2-hydroxy-pentaneOften used in older German/Russian patents.[1]
Molecular Formula

Useful for limiting broad searches.[1]
SMILES OC(CCl)CCCClFor substructure searching in informatics platforms.
InChI Key VXQOEXQJYWZJKY-UHFFFAOYSA-NDefinitive digital signature (Racemic).

The Isomer Trap: Structural & Synthetic Context

A major source of data loss occurs when researchers fail to account for the synthetic origin of the name.[1] The name assigned to this molecule in literature often reflects the starting material used to create it, rather than the final structure.[1]

The "Epichlorohydrin" Bias

When synthesized via the ring-opening of epichlorohydrin with ethylene derivatives, the molecule is often indexed as a substituted propane rather than a pentane.[1]

  • Search Tip: In patent literature, look for "chlorohydrin derivatives" combined with "C5 chain" keywords.[1]

The Symmetry Trap (Protocol Validation)

Vendors frequently mislabel the symmetric isomer 1,5-Dichloropentan-3-ol as the 2-ol variant.[1]

  • 1,5-Dichloropentan-2-ol (Chiral/Racemic): Asymmetric.[1] C1 and C5 are chemically distinct.[1]

  • 1,5-Dichloropentan-3-ol (Achiral/Meso): Symmetric.[1] C1 and C5 are chemically equivalent.[1]

Visualization: The Nomenclature & Isomer Tree

The following diagram illustrates the logical relationship between precursors, the target molecule, and its common confusables.

NomenclatureTree Target TARGET MOLECULE 1,5-Dichloropentan-2-ol (CAS: 89280-57-9) Isomer SYMMETRIC ISOMER 1,5-Dichloropentan-3-ol (CAS: 72548-31-3) Target->Isomer STRUCTURAL CONFUSION (Vendor Mislabeling) Alkane NON-ALCOHOL 1,5-Dichloropentane (CAS: 628-76-2) Target->Alkane NOMENCLATURE CONFUSION (Missing '-ol' suffix) Precursor1 Epichlorohydrin Derivatives Precursor1->Target Grignard/Ethylene Extension Precursor2 Tetrahydrofurfuryl Chloride Precursor2->Target Ring Opening (Historical Route)

Figure 1: Relationship map highlighting the critical confusion risks between the target 2-ol, the symmetric 3-ol, and the non-functionalized alkane.

Self-Validating Analytical Protocol

Objective: To definitively distinguish 1,5-Dichloropentan-2-ol from its symmetric 3-ol isomer using 13C-NMR. This protocol relies on symmetry operations rather than chemical derivatization, making it robust and non-destructive.[1]

Rationale

The 3-ol isomer possesses a plane of symmetry passing through C3.[1] Consequently, C1/C5 and C2/C4 are magnetically equivalent.[1] The 2-ol isomer lacks this symmetry, rendering all 5 carbons magnetically distinct.[1]

Methodology
  • Sample Prep: Dissolve 20mg of the analyte in

    
    .
    
  • Acquisition: Acquire a proton-decoupled 13C-NMR spectrum (minimum 300 scans to resolve minor impurities).

  • Validation Criteria (The "Rule of 3 vs. 5"):

    • PASS (Target 2-ol): Spectrum must show 5 distinct carbon signals .

      • Expected Shifts: ~65 ppm (C1-Cl), ~45 ppm (C5-Cl), ~68 ppm (C2-OH), plus two methylene signals.[1]

    • FAIL (Isomer 3-ol): Spectrum shows only 3 distinct carbon signals .[1]

      • Reason: Symmetry collapses the terminal chloromethyls and internal methylenes into single peaks.[1]

Advanced Literature Retrieval Strategy

To capture the full scope of prior art, researchers must use Boolean strings that account for loose nomenclature in older patents.[1]

Recommended Search String (STN / SciFinder / PatSnap):

( "1,5-dichloropentan-2-ol" OR "1,5-dichloro-2-pentanol" OR "2-Pentanol, 1,5-dichloro-" OR "CAS 89280-57-9" ) AND NOT ( "1,5-dichloropentan-3-ol" OR "CAS 72548-31-3" )[1]

For Patent Claims (Markush Structures):

Look for claims defining: Linear C5 alkyl chains substituted at positions 1 and 5 with Halogen, and position 2 with Hydroxyl.[1]

References

  • Molport. 1,5-dichloropentan-2-ol (CAS 89280-57-9) Compound Details.[1] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14212770, 1,5-Dichloropentan-3-ol (Isomer Reference).[1] Retrieved from [1][2][3]

  • Sigma-Aldrich. 1,5-Dichloropentane (CAS 628-76-2) Product Specification.[1][4] (Cited for exclusion criteria). Retrieved from [1]

Sources

Troubleshooting & Optimization

preventing polymerization during 1,5-dichloro-2-pentanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1,5-dichloro-2-pentanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, with a particular focus on preventing unwanted polymerization. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Core Reaction and the Polymerization Challenge

The synthesis of 1,5-dichloro-2-pentanol is most commonly achieved through the nucleophilic ring-opening of epichlorohydrin by a Grignard reagent, specifically 3-chloropropylmagnesium chloride. This reaction, when executed correctly, is an efficient method for carbon-carbon bond formation.[1][2][3]

The primary challenge in this synthesis is the propensity of epichlorohydrin to undergo cationic ring-opening polymerization. This side reaction can significantly reduce the yield of the desired product and complicate purification, often resulting in a viscous or solid, unworkable reaction mixture.

Mechanism of Desired Reaction vs. Unwanted Polymerization

The intended reaction is a bimolecular nucleophilic substitution (SN2) where the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring of epichlorohydrin.[2][4][5]

Desired SN2 Reaction Pathway

Grignard 3-Chloropropylmagnesium Chloride (Nucleophile) TransitionState SN2 Transition State Grignard->TransitionState Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Ring-opening Product 1,5-Dichloro-2-pentanol (after acidic workup) Alkoxide->Product Protonation

Caption: Desired SN2 reaction pathway for the synthesis of 1,5-dichloro-2-pentanol.

Conversely, polymerization is typically initiated by Lewis acidic species. A common culprit in this reaction is magnesium halide (MgX₂), which is in equilibrium with the Grignard reagent (RMgX) in solution.[6][7] This Lewis acid can coordinate to the oxygen of the epoxide, weakening the C-O bonds and making the ring susceptible to opening by another monomer, thus initiating a chain reaction.

Cationic Ring-Opening Polymerization Pathway

cluster_initiation Initiation cluster_propagation Propagation LewisAcid MgX₂ (Lewis Acid) ActivatedComplex Activated Epoxide-MgX₂ Complex LewisAcid->ActivatedComplex Epichlorohydrin1 Epichlorohydrin Epichlorohydrin1->ActivatedComplex Dimer Dimer Cation ActivatedComplex->Dimer Nucleophilic attack by another monomer Epichlorohydrin2 Another Epichlorohydrin Monomer Epichlorohydrin2->Dimer Polymer Growing Polymer Chain... Dimer->Polymer

Caption: Unwanted cationic ring-opening polymerization of epichlorohydrin initiated by a Lewis acid.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1,5-dichloro-2-pentanol in a question-and-answer format.

Q1: My reaction mixture has become extremely viscous/solidified shortly after adding the epichlorohydrin. What happened?

A1: This is a classic sign of rapid, uncontrolled polymerization of epichlorohydrin.

  • Probable Cause: The polymerization was likely initiated by Lewis acidic species in your Grignard reagent, exacerbated by a high localized concentration of epichlorohydrin and/or an elevated reaction temperature. The reaction of Grignard reagents is exothermic, which can further accelerate polymerization.

  • Immediate Action: If feasible and safe, immediately quench the reaction with a cold, saturated aqueous solution of ammonium chloride. This will neutralize the Grignard reagent and hydrolyze the alkoxide intermediates.

  • Preventative Measures for Future Experiments:

    • Low Temperature: Maintain a low reaction temperature, ideally between -10 °C and 0 °C, throughout the addition of epichlorohydrin. Use an ice-salt or dry ice/acetone bath to ensure consistent cooling.

    • Slow Addition: Add the epichlorohydrin dropwise to the stirred Grignard solution over an extended period. This prevents a localized high concentration of the monomer and allows for better heat dissipation.

    • Reverse Addition: Consider adding the Grignard reagent slowly to a solution of epichlorohydrin in your reaction solvent. This ensures that the epichlorohydrin is always in excess relative to the Grignard reagent, which can sometimes reduce side reactions.

A2: Low yields without obvious polymerization can be due to several factors.

  • Probable Causes:

    • Inefficient Grignard Formation: The initial formation of your 3-chloropropylmagnesium chloride may have been incomplete. This can be caused by wet glassware or solvents, or impure magnesium or 1-bromo-3-chloropropane. Grignard reagents are highly sensitive to moisture.[8]

    • Slow Polymerization: A slower, less dramatic polymerization may have occurred, leading to the formation of low-molecular-weight oligomers that are soluble in the reaction mixture but are removed during purification.

    • Side Reactions: Other side reactions, such as the formation of byproducts from impurities in the starting materials, may be consuming your reagents.

  • Troubleshooting Steps:

    • Verify Grignard Reagent Concentration: Before adding the epichlorohydrin, consider titrating a small aliquot of your Grignard reagent to determine its actual concentration.

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • High-Quality Reagents: Use high-purity magnesium turnings and freshly distilled 1-bromo-3-chloropropane and epichlorohydrin.

Q3: After workup and extraction, I have a significant amount of a sticky, non-volatile residue. How can I remove it?

A3: This residue is likely polymeric or oligomeric byproducts.

  • Purification Strategy:

    • Vacuum Distillation: The most effective method for separating 1,5-dichloro-2-pentanol from non-volatile polymers is fractional distillation under reduced pressure.[9][10] This allows the product to distill at a lower temperature, preventing thermal decomposition.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a polymerization inhibitor?

A1: The use of polymerization inhibitors in Grignard reactions is not widely documented due to potential reactivity with the Grignard reagent. However, for radical-initiated polymerization (which is less likely but possible), a sterically hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) could be considered in very small, catalytic amounts.[11][12] It is crucial to perform a small-scale trial to ensure it does not quench the Grignard reagent.

Q2: What is the best solvent for this reaction?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reactions. THF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent.

Q3: How do I know if my Grignard reagent has formed successfully?

A3: Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium metal and the formation of a cloudy, greyish to brownish solution.[] For a quantitative assessment, titration against a standard solution of a secondary alcohol with a colorimetric indicator is a reliable method.

Q4: What are the optimal molar ratios of the reactants?

A4: Typically, a slight excess of the Grignard reagent (1.1 to 1.2 equivalents) relative to epichlorohydrin is used to ensure complete consumption of the epoxide.

IV. Experimental Protocol: Synthesis of 1,5-Dichloro-2-pentanol

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Magnesium turnings

  • 1-bromo-3-chloropropane

  • Anhydrous tetrahydrofuran (THF)

  • Epichlorohydrin

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere of nitrogen or argon.

    • To the flask, add magnesium turnings and a small crystal of iodine.

    • Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

    • Add a solution of 1-bromo-3-chloropropane in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Epichlorohydrin:

    • Cool the Grignard solution to -10 °C using an ice-salt bath.

    • Slowly add a solution of epichlorohydrin in anhydrous THF dropwise to the cooled and stirred Grignard solution over 2-3 hours, ensuring the internal temperature does not rise above 0 °C.

    • After the addition is complete, let the reaction mixture slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of cold, saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional vacuum distillation to obtain pure 1,5-dichloro-2-pentanol.

V. Data Summary Table

ParameterRecommended ValueRationale
Reaction Temperature -10 °C to 0 °CMinimizes the rate of polymerization and controls the exothermic reaction.
Addition Rate Slow, dropwise over 2-3 hoursPrevents localized high concentrations of epichlorohydrin and allows for effective heat dissipation.
Solvent Anhydrous THFGood solvating properties for the Grignard reagent.
Molar Ratio (Grignard:Epichlorohydrin) 1.1 : 1 to 1.2 : 1Ensures complete consumption of epichlorohydrin.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.

VI. References

  • Ashby, E. C., & Walker, F. W. (1972). The Composition of Grignard Reagents in Ethereal Solvents. Accounts of Chemical Research, 5(11), 369–375.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

  • Fox, M. A., & Whitesell, J. K. (2004). Organic Chemistry (3rd ed.). Jones & Bartlett Learning.

  • Gogin, L. L., et al. (2019). Ways of Synthesizing Dichloro-[7][7]-Paracyclophane: A Review. Catalysis in Industry, 11(1), 34-46.

  • Koelsch, C. F., & McElvain, S. M. (1929). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Journal of the American Chemical Society, 51(12), 3390–3394.

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.

  • Marston, C. R. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, April 1). Grignard Reaction of Epoxides. Retrieved from [Link]

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). Wiley.

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols – A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

Sources

handling moisture sensitivity in 1,5-dichloro-2-pentanol preparation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dichloro-2-pentanol. The preparation, which typically involves the reaction of a Grignard reagent with epichlorohydrin, is notoriously sensitive to moisture. This document is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of 1,5-dichloro-2-pentanol.

Q1: Why is the synthesis of 1,5-dichloro-2-pentanol so acutely sensitive to moisture?

A1: The core of the issue lies with the primary reagent used: the Grignard reagent (e.g., ethylmagnesium bromide). Grignard reagents are powerful nucleophiles but are also exceptionally strong bases.[1] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge (carbanion character). This makes it extremely reactive towards any molecule with an acidic proton, with water being a primary culprit. Even trace amounts of water will protonate the Grignard reagent, quenching it to form a simple alkane (e.g., ethane from ethylmagnesium bromide) and a magnesium hydroxide halide.[1][2][3] This side reaction is rapid and irreversible, consuming your key reagent and preventing the desired reaction with epichlorohydrin.

Q2: What is the primary consequence of moisture contamination in this reaction?

A2: The most immediate and significant consequence is a drastic reduction in yield, or even complete reaction failure.[4] Every molecule of water present in the reaction flask can destroy a molecule of your Grignard reagent.[1] This leads to an incomplete reaction, making the isolation and purification of the desired 1,5-dichloro-2-pentanol difficult and inefficient. The primary byproduct from this contamination is the alkane corresponding to your Grignard reagent, which must be removed during purification.

Q3: Beyond moisture, what are the most critical safety concerns for this synthesis?

A3: There are three primary safety hazards to manage:

  • Epichlorohydrin Toxicity: Epichlorohydrin is a highly reactive and toxic compound. It is classified as a probable human carcinogen and is readily absorbed through the skin.[5][6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol, not nitrile), safety goggles, and a lab coat.[6][7]

  • Grignard Reagent Reactivity: The formation and reaction of Grignard reagents are often highly exothermic.[8] The addition of reagents must be controlled, and an ice bath should be kept ready to manage the reaction temperature and prevent it from becoming dangerously vigorous.[9]

  • Solvent Flammability: The typical solvent for this reaction is anhydrous diethyl ether or tetrahydrofuran (THF). Diethyl ether is extremely flammable with a very low boiling point (34.5°C) and its vapors can form explosive mixtures with air.[2] Ensure there are no ignition sources nearby and that all heating is done using a water bath or heating mantle, never an open flame.

Q4: What are the three foundational principles for a successful synthesis?

A4: Success hinges on meticulous adherence to anhydrous and anaerobic conditions.

  • Absolutely Dry Glassware: A microscopic film of water adsorbs to the surface of all glassware.[4] This must be removed by either oven-drying at >125°C for several hours or by flame-drying the assembled apparatus under vacuum immediately before use.[10]

  • Anhydrous Reagents and Solvents: All solvents must be rigorously dried, typically over molecular sieves or by distillation from a suitable drying agent.[11] Commercially available anhydrous solvents should be used from freshly opened bottles.

  • Strict Inert Atmosphere: The entire reaction, from start to finish, must be conducted under an inert atmosphere of dry nitrogen or argon to prevent atmospheric moisture from entering the system.[4][12] This is typically achieved using a Schlenk line or a glovebox.[13]

Section 2: Troubleshooting Guide

Encountering issues is common with such a sensitive reaction. This guide provides a systematic approach to diagnosing and resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Grignard reaction does not initiate. 1. Moisture Contamination: Glassware, solvent, or starting materials are not sufficiently dry.[1] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized (MgO layer), preventing reaction.1. Re-dry all components. Flame-dry the assembled glassware again under vacuum. Use freshly dried solvent. 2. Activate the Magnesium: Add a small crystal of iodine to the flask. Alternatively, gently crush a few pieces of magnesium with a dry glass rod to expose a fresh surface. A small amount of a more reactive halide, like 1,2-dibromoethane, can also be used as an initiator.
Low or zero yield of 1,5-dichloro-2-pentanol. 1. Systematic Moisture Leak: Poorly sealed joints, septa, or use of a low-quality inert gas supply. 2. Impure Reagents: The starting alkyl halide may be old or impure. Epichlorohydrin may have polymerized or degraded. 3. Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used or was consumed by moisture.1. Check all seals. Ensure all glass joints are properly greased (if using a Schlenk line) and that all septa are fresh and provide a good seal. Use a bubbler to monitor a positive pressure of inert gas. 2. Purify reagents. Distill the alkyl halide and epichlorohydrin immediately before use. 3. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to compensate for any minor, unavoidable losses.
Final product is contaminated with a non-polar impurity. Grignard Quenching: The non-polar impurity is likely the alkane formed from the reaction of the Grignard reagent with water.[2][3]This is indicative of significant moisture contamination during the reaction. The solution lies in prevention: rigorously follow all anhydrous protocols outlined in this guide. The alkane byproduct can typically be removed during purification by fractional distillation, but this reduces the overall process efficiency.
Reaction is too vigorous and difficult to control. Rate of Addition is Too Fast: The exothermic formation of the Grignard reagent or its reaction with epichlorohydrin is proceeding too quickly.[8]1. Slow the rate of addition. Add the alkyl halide or epichlorohydrin dropwise from an addition funnel. 2. Use external cooling. Immerse the reaction flask in an ice-water or ice-salt bath to dissipate the heat generated by the reaction. Maintain a consistent internal temperature.

Section 3: Key Experimental Protocols & Workflows

Workflow Overview: Synthesis of 1,5-dichloro-2-pentanol

The diagram below outlines the critical stages of the synthesis, emphasizing the constant need for an inert atmosphere until the final work-up stage.

SynthesisWorkflow Experimental Workflow for 1,5-Dichloro-2-Pentanol Synthesis cluster_prep Phase 1: Anhydrous Preparation cluster_reaction Phase 2: Reaction (Under Inert Atmosphere) cluster_workup Phase 3: Work-up & Purification prep_glass Dry Glassware (Oven/Flame-Dry) setup Assemble Apparatus & Purge with N2/Ar prep_glass->setup prep_solvent Prepare Anhydrous Solvent (e.g., THF over Na/Benzophenone) prep_solvent->setup prep_reagents Purify/Dry Reagents (Distill Epichlorohydrin) prep_reagents->setup grignard_form Form Grignard Reagent (Ethyl Bromide + Mg in THF) setup->grignard_form addition Slowly Add Epichlorohydrin (Control Temperature) grignard_form->addition react Stir to Complete Reaction addition->react quench Quench Reaction (e.g., sat. aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Distillation) extract->purify analyze Characterize Product (NMR, IR, GC-MS) purify->analyze caption Figure 1. A step-by-step workflow from preparation to final product characterization.

Caption: A step-by-step workflow from preparation to final product characterization.

Protocol 1: Rigorous Drying of Glassware
  • Clean all required glassware (round-bottom flasks, condenser, addition funnel) thoroughly with soap and water, followed by a rinse with deionized water and then acetone to facilitate drying.[1]

  • Oven-Drying Method: Place glassware in a laboratory oven at 125-150°C for a minimum of 4 hours (preferably overnight).[4] Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas as it cools to prevent atmospheric moisture from being drawn inside.

  • Flame-Drying Method: Assemble the cool, clean glassware. Connect it to a Schlenk line and apply a vacuum. Gently heat the entire surface of the glassware with a heat gun or a soft flame until all visible moisture is gone. Allow the glassware to cool completely under vacuum before refilling with inert gas.[4]

Protocol 2: Preparation and Handling of Anhydrous Solvents

Ethers like THF and diethyl ether are hygroscopic and readily absorb water from the air.[4]

Solvent Drying Agent Procedure & Recommended Storage Time Residual H₂O (approx.)
Tetrahydrofuran (THF) 3Å Molecular SievesStore over activated 3Å sieves (20% m/v) for at least 3 days before use.[10]~4 ppm[10]
Diethyl Ether Sodium/BenzophenoneReflux under an inert atmosphere over sodium wire and benzophenone until a persistent deep blue or purple color indicates an anhydrous, oxygen-free state. Distill directly into the reaction flask.<1 ppm
Toluene 3Å Molecular SievesStore over activated 3Å sieves (10% m/v) for at least 24 hours.[10]~0.1-0.9 ppm[10]

Note: Transfer anhydrous solvents using a dry, nitrogen-flushed syringe or a cannula.[8][14]

Protocol 3: Synthesis of 1,5-dichloro-2-pentanol

This protocol is a representative example and should be adapted based on specific lab conditions and scale.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Maintain a positive pressure of inert gas throughout.

  • Grignard Formation: Place magnesium turnings in the flask. Add a portion of the anhydrous THF via cannula. In the dropping funnel, prepare a solution of ethyl bromide in anhydrous THF.

  • Add a small amount of the ethyl bromide solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine.[1]

  • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution in an ice bath. Add a solution of epichlorohydrin in anhydrous THF to the dropping funnel and add it dropwise to the stirred, cooled Grignard solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until analysis (e.g., TLC) indicates completion.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent.[11]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 1,5-dichloro-2-pentanol.

Section 4: Technical Deep Dive

Reaction Mechanism: Desired Pathway vs. Moisture Quenching

Understanding the competing chemical pathways is key to troubleshooting. The Grignard reagent can either perform its desired function as a nucleophile or be wasted as a base.

ReactionMechanisms Competing Reaction Pathways for Grignard Reagent Grignard Ethyl Magnesium Bromide (Et-MgBr) Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack (Desired Reaction) Side_Product Ethane (C₂H₆) + Mg(OH)Br Grignard->Side_Product Proton Transfer (Quenching) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Water Water (H₂O) (Contaminant) Water->Side_Product Desired_Product 1,5-Dichloro-2-pentanol (After Work-up) Intermediate->Desired_Product Protonation (During Work-up) caption Figure 2. The desired nucleophilic pathway versus the detrimental quenching pathway.

Caption: The desired nucleophilic pathway versus the detrimental quenching pathway.

Characterization of Product and Potential Impurities

Proper analysis is crucial to confirm the identity and purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of 1,5-dichloro-2-pentanol. The spectra should show characteristic signals for the CH₂Cl groups, the CHOH group, and the central CH₂ group.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.[11] The disappearance of the epoxide C-O stretch from epichlorohydrin is also a key indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity. It can separate the desired product from volatile impurities like residual solvents or the ethane byproduct (if a headspace analysis is performed). The mass spectrum will confirm the molecular weight of the product.[15]

By understanding the causality behind each experimental step and preparing for common pitfalls, researchers can significantly increase the success rate of this challenging but valuable synthesis.

References

  • Google Patents. (n.d.). Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives.
  • Gumballdegree. (2023). How must you handle Grignard reagents in synthesis? [Video]. YouTube. Retrieved from [Link]

  • Cortes, S. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-DICHLORO-2,4-PENTANEDIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Medknow Publications. (n.d.). Organic-volatile-impurities-in-pharmaceuticals.pdf. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Epichlorohydrin. Retrieved from [Link]

  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Reddit. (n.d.). How dangerous is actually adding water to Grignard reagent? Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Brainly. (n.d.). Follow steps 1-5 to illustrate the synthesis of the following alcohol: a) 2-pentanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Quora. (2019). What happens when a Grignard reagent is treated with water? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(-)-Epichlorohydrin, 99%. Retrieved from [Link]

Sources

side reactions in the cyclization of 1,5-dichloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Cyclization of 1,5-Dichloropentan-2-ol

Executive Summary & Mechanistic Overview

The cyclization of 1,5-dichloropentan-2-ol is a bifunctional competition between kinetic and thermodynamic pathways. Unlike simple substrates, this molecule presents two electrophilic sites (C1 and C5) to the nucleophilic alkoxide generated at C2.

The primary challenge is not reactivity, but regioselectivity . The researcher is often forcing a choice between forming a strained three-membered ring (Epoxide) or a stable five-membered ring (Tetrahydrofuran).

The Bifurcation Point

Upon deprotonation by a base (e.g., NaOH, NaH), the intermediate alkoxide faces two divergent pathways:

  • Path A (Kinetic Trap): Attack on the adjacent C1-chloride (

    
    ).
    
    • Product:2-(3-chloropropyl)oxirane (Epoxide).

    • Characteristics: Rapid formation due to proximity; highly strained.

  • Path B (Target Cyclization): Attack on the distal C5-chloride (

    
    ).
    
    • Product:2-(chloromethyl)tetrahydrofuran (THFC).[1][2][3]

    • Characteristics: Thermodynamically favored; valuable pharmaceutical intermediate.

CyclizationPathways Substrate 1,5-Dichloropentan-2-ol Alkoxide Alkoxide Intermediate (Deprotonated) Substrate->Alkoxide + Base Epoxide 2-(3-chloropropyl)oxirane (Kinetic Product) Alkoxide->Epoxide Path A: 3-exo-tet (Attack @ C1) THF Tetrahydrofurfuryl Chloride (Thermodynamic Target) Alkoxide->THF Path B: 5-exo-tet (Attack @ C5) Dimer Polymeric Ethers (Intermolecular Side Rxn) Alkoxide->Dimer High Conc. (Intermolecular)

Figure 1: Mechanistic bifurcation in the base-mediated cyclization of 1,5-dichloropentan-2-ol.

Troubleshooting Guides

Module A: "I am seeing high levels of Epoxide impurity."

Issue: The reaction yields primarily 2-(3-chloropropyl)oxirane instead of the desired tetrahydrofurfuryl chloride. Root Cause: The 3-exo-tet closure (epoxide formation) is kinetically faster than the 5-exo-tet closure due to the proximity of the nucleophile to the leaving group, despite the ring strain.

VariableAdjustment for THFC FavorabilityScientific Rationale
Temperature Increase (>60°C) Higher temperatures help overcome the entropic penalty of the 5-membered ring formation and access the thermodynamic well.
Solvent Polar Protic (e.g., Water/Alcohol) Solvation of the anion can reduce the rate of the "tight" 3-membered transition state. However, this risks hydrolysis (see Module C).
Counter-ion Switch to K+ or Cs+ Larger cations (vs. Li+ or Na+) dissociate the ion pair, potentially allowing the chain flexibility required for the 5-position attack.

Protocol Adjustment: If running at Room Temperature (RT), increase to reflux. If the epoxide persists, consider that this substrate naturally favors epoxide formation. Note: Industrially, THFC is often synthesized by chlorinating tetrahydrofurfuryl alcohol to avoid this specific selectivity issue. [1]

Module B: "The reaction mixture has turned into a gummy, insoluble polymer."

Issue: Formation of oligomers or dimers. Root Cause: Intermolecular Williamson ether synthesis. The alkoxide of Molecule A attacks the chloride of Molecule B instead of its own chloride.

Diagnostic Check:

  • Does the GPC/NMR show broad peaks or high molecular weight species?

  • Was the substrate concentration >0.5 M?

Corrective Action (High Dilution Principle):

  • Dilution: Reduce substrate concentration to <0.1 M .

  • Slow Addition: Do not dump the substrate into the base. Add the substrate dropwise to a stirring solution of the base. This keeps the instantaneous concentration of the active alkoxide low relative to the cyclization rate.

Module C: "I am losing the alkyl chloride functionality (Hydrolysis)."

Issue: The terminal chloride (in the product) or the starting chlorides are being replaced by hydroxyl groups, leading to diols or hydroxymethyl-THF. Root Cause: Hydroxide ions (


) are competitive nucleophiles, especially in aqueous bases (e.g., 50% NaOH).

Troubleshooting Protocol:

  • Switch Base: Move from aqueous NaOH to NaH (Sodium Hydride) or KOtBu in anhydrous THF or DMF.

  • Phase Transfer Catalysis (PTC): If using aqueous base is mandatory, use a PTC (e.g., TBAB) and an organic solvent (DCM or Toluene). This keeps the reaction in the organic phase where

    
     concentration is lower, favoring the intramolecular alkoxide attack over intermolecular hydroxide attack.
    

Frequently Asked Questions (FAQs)

Q1: Can I convert the side-product (Epoxide) into the target (THFC)? A: Generally, no. Under the basic conditions used for cyclization, the epoxide is stable. Converting it to THFC would require opening the epoxide ring with a chloride source (like HCl), which would likely reopen the ring to a dichlorohydrin isomer rather than forming the THF ring directly. It is a "kinetic dead end" in this specific workflow.

Q2: Why does Baldwin’s Rule suggest the epoxide forms so fast? A: Baldwin’s rules classify both 3-exo-tet and 5-exo-tet as "favored" processes. However, the 3-exo-tet pathway involves minimal loss of degrees of freedom (entropy) compared to organizing a 5-carbon chain for cyclization. While the 3-membered ring is strained (enthalpy penalty), the speed of formation (Arrhenius pre-exponential factor) often dominates at lower temperatures. [2]

Q3: My NMR shows vinylic protons (5.0–6.0 ppm). What happened? A: You have triggered elimination (E2) .

  • Cause: The base acted as a base rather than a nucleophile initiator, deprotonating C3 or C4 to form an alkene (e.g., 5-chloropent-1-en-2-ol).

  • Fix: Avoid bulky, strong bases like t-BuOK if elimination is observed. Stick to nucleophilic bases or control the temperature.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic substitution at the saturated carbon." (General reference for Baldwin's Rules and Ring Closure kinetics).
  • PubChem. (2025).[4] Compound Summary: 3,5-Dichloropentan-2-ol.[4] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Kinetics of formation of three- to seven-membered-ring.[5][6] J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

Technical Support Center: Purity Optimization in 1,5-Dichloro-2-pentanol (1,5-DCP) Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Impurity Minimization & Yield Optimization Audience: Process Chemists, Scale-up Engineers, API Manufacturers

Introduction: The Purity Imperative

1,5-Dichloro-2-pentanol (1,5-DCP) is a critical bifunctional intermediate, primarily utilized in the synthesis of substituted benzamides (e.g., Tiapride) and as a cross-linking agent in polymer chemistry. In pharmaceutical applications, the purity of 1,5-DCP is non-negotiable; impurities such as trichlorinated byproducts or regioisomers can lead to genotoxic impurities (GTIs) in the final API or disrupt downstream cyclization reactions.

This guide moves beyond basic synthesis to address the industrial reality of 1,5-DCP production, focusing on the dominant manufacturing route: the Acid-Catalyzed Ring Opening of Tetrahydrofurfuryl Chloride (THFC) .

Module 1: The Synthesis & Impurity Landscape

To control impurities, one must understand their mechanistic origin. The industrial synthesis relies on the nucleophilic opening of the tetrahydrofuran ring.

The Mechanism
  • Precursor: Tetrahydrofurfuryl chloride (THFC), derived from Tetrahydrofurfuryl alcohol (THFA).

  • Activation: Protonation of the ether oxygen by a Lewis or Brønsted acid (typically ZnCl₂/HCl).

  • Nucleophilic Attack: Chloride ion (

    
    ) attacks the ring carbon.
    
    • Path A (Desired): Attack at C5 (distal)

      
      1,5-dichloro-2-pentanol .
      
    • Path B (Undesired): Attack at C2 (proximal)

      
      4,5-dichloro-1-pentanol  (Regioisomer).
      
    • Path C (Over-reaction): Substitution of the secondary -OH

      
      1,2,5-trichloropentane .
      
Visualizing the Pathway

ReactionPathway THFC Tetrahydrofurfuryl Chloride (THFC) Intermediate Protonated Ether Intermediate THFC->Intermediate + HCl / Catalyst Target 1,5-Dichloro-2-pentanol (Target) Intermediate->Target Cl- attack at C5 (Kinetic Control) Regio 4,5-Dichloro-1-pentanol (Regioisomer) Intermediate->Regio Cl- attack at C2 (Thermodynamic Drift) Trichloro 1,2,5-Trichloropentane (Over-chlorination) Target->Trichloro Excess HCl / High T (-OH substitution) Dimer DCP Ethers/Dimers Target->Dimer Dehydration (Acidic conditions)

Caption: Mechanistic bifurcation in THFC ring opening. Green path represents the desired kinetic product; red paths indicate critical impurity formation.

Module 2: Troubleshooting Guide

This section addresses specific deviations observed in QC data.

Issue 1: High Levels of 1,2,5-Trichloropentane (>0.5%)

Symptom: GC analysis shows a late-eluting peak; yield of 1,5-DCP decreases. Root Cause: Substitution of the secondary hydroxyl group by chloride. This is driven by excessive temperature or uncontrolled HCl sparging after the reaction is complete.

ParameterOptimization Strategy
Temperature Maintain reaction T < 105°C. The activation energy for -OH substitution is significantly higher than ring opening.
HCl Stoichiometry Stop HCl sparging immediately upon THFC consumption (monitor via GC). Do not "soak" the product in conc. HCl.
Quenching Rapidly cool the reaction mass to < 20°C post-reaction and neutralize residual acid immediately.
Issue 2: Presence of Regioisomer (4,5-Dichloro-1-pentanol)

Symptom: A peak eluting very close to the product (often requires high-resolution GC column to split). Root Cause: Nucleophilic attack occurring at the more substituted carbon (C2) of the ether ring. This is often influenced by the catalyst type and steric environment .

  • Corrective Action: Switch from pure Brønsted acid (HCl gas only) to a Lewis Acid assisted system (e.g., ZnCl₂ or FeCl₃). The Lewis acid coordinates with the ether oxygen, increasing the steric bulk and further favoring the attack at the less hindered C5 position (SN2 character).

Issue 3: "Black Tar" or Polymer Formation

Symptom: Darkening of reaction mixture; viscosity increase; fouling of reactor walls. Root Cause: Polymerization of tetrahydrofuran derivatives, catalyzed by strong acids in the absence of water or solvent.

  • Corrective Action: Ensure the starting material (THFC) is free of unreacted THFA. THFA polymerizes much faster than THFC.

Module 3: Experimental Protocols (Self-Validating)

Protocol A: Optimized Synthesis with Impurity Control

Objective: Produce industrial grade 1,5-DCP with <0.2% trichloropentane.

  • Setup: Glass-lined reactor with overhead stirrer, subsurface gas sparger, and reflux condenser connected to an alkali scrubber.

  • Charging: Charge Tetrahydrofurfuryl Chloride (1.0 eq) and Zinc Chloride (0.02 eq) (Catalyst).

  • Heating: Heat mixture to 90°C ± 2°C . Validation: Do not exceed 95°C to prevent trichloro-formation.

  • Addition: Introduce anhydrous HCl gas slowly.

    • Rate Control: The reaction is exothermic. Adjust gas flow to maintain internal T < 100°C.

  • Monitoring (The "Self-Validating" Step):

    • Sample every hour.

    • Stop Point: When THFC area% < 0.5% (GC).

    • Crucial: If the reaction continues past this point, trichloropentane levels will spike exponentially.

  • Workup: Cool to 20°C. Wash with 10% Na₂CO₃ solution to remove dissolved HCl and ZnCl₂. Phase separate.

  • Purification: Vacuum distillation (10-15 mmHg). Collect fraction at ~110-115°C.

Protocol B: Analytical Method (GC-FID)

To distinguish the regioisomer, a standard non-polar column is often insufficient.

  • Column: DB-WAX or equivalent (Polar PEG phase) is recommended to separate the primary alcohol (impurity) from the secondary alcohol (product).

  • Oven Program: 80°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • System Suitability: Resolution (R) between 1,5-DCP and 4,5-dichloro-1-pentanol must be > 1.5.

Module 4: Decision Logic for Process Deviation

Use this flowchart to diagnose batch failures rapidly.

Troubleshooting Start Batch Analysis (GC Purity Check) CheckTrichloro Is 1,2,5-Trichloropentane > 0.5%? Start->CheckTrichloro CheckRegio Is Regioisomer > 1.0%? CheckTrichloro->CheckRegio No ActionTemp Reduce Rxn Temp Reduce HCl soak time CheckTrichloro->ActionTemp Yes CheckColor Is Color > 50 APHA? CheckRegio->CheckColor No ActionCat Check Catalyst Load Increase Lewis Acid ratio CheckRegio->ActionCat Yes ActionRaw Check THFC Feed (Remove residual THFA) CheckColor->ActionRaw Yes Pass Release Batch CheckColor->Pass No

Caption: Logic flow for diagnosing common purity failures in 1,5-DCP production.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can we use aqueous Hydrochloric Acid instead of HCl gas? A: It is not recommended for high-purity applications. Aqueous HCl introduces water, which acts as a competing nucleophile, leading to the formation of diols (5-chloro-1,2-pentanediol). Furthermore, the reaction rate is significantly slower (biphasic kinetics), requiring higher temperatures that promote degradation.

Q2: Why is the Zinc Chloride catalyst necessary? Can we run it neat? A: While the reaction proceeds with HCl alone, ZnCl₂ acts as a Lewis acid to coordinate with the ether oxygen. This weakens the C-O bond, lowering the activation energy. This allows the reaction to proceed at lower temperatures (90°C vs 130°C), drastically reducing the "thermal" impurities like trichloropentane and tars.

Q3: How do we remove the 4,5-dichloro-1-pentanol regioisomer if it forms? A: Distillation separation is difficult due to boiling point proximity. The most effective removal is chemical: The primary alcohol (impurity) reacts faster with acylating agents or oxidants than the secondary alcohol (product). However, this adds a step. Prevention (via catalyst optimization) is the only viable industrial strategy.

References

  • Process for the preparation of 1,5-dichloropentane (and related ring openings). German Patent DE856888C. (1952).[1] Describes the foundational chemistry of acid-catalyzed ring opening of pentanediol derivatives. Link

  • Preparation method of 5-chloro-2-pentanone (via ring opening). Chinese Patent CN103694094A. (2014). Details the mechanism of methyl-tetrahydrofuran ring opening, analogous to the THFC route, highlighting catalyst roles. Link

  • Tetrahydrofurfuryl chloride (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 4, p.892. Provides the standard protocol for synthesizing the precursor THFC, critical for controlling upstream impurities. Link

  • Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol. ChemCatChem. (2016). In-depth mechanistic study on the adsorption and ring-opening energy barriers of THFA derivatives. Link

  • ICH Q3C (R8) Residual Solvents. International Council for Harmonisation. Guidelines for solvent and impurity limits in pharmaceutical ingredients. Link

Sources

Validation & Comparative

Technical Comparison Guide: (S)-1,5-Dichloro-2-pentanol Synthesis & Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the synthesis routes and quality benchmarks for (S)-1,5-dichloro-2-pentanol , a critical chiral building block in the synthesis of piperidine-based pharmaceuticals (e.g., intermediates for Janus kinase inhibitors or other heterocyclic drugs).

Executive Summary: The Chiral Challenge

(S)-1,5-dichloro-2-pentanol (CAS: 89280-57-9) serves as a pivotal intermediate for constructing chiral heterocycles. Its value lies in its optical purity ; even minor enantiomeric impurities can compromise the diastereoselectivity of downstream cyclization steps (e.g., formation of (S)-N-Boc-3-hydroxypiperidine).

This guide compares the two dominant production methodologies: Chemo-Enzymatic Reduction (Biocatalysis) vs. Chiral Pool Synthesis (Grignard Addition). While specific rotation (


) is a traditional identity test, this guide argues for Chiral GC  as the primary release specification due to the solvent-dependence and low magnitude of rotation values in aliphatic halohydrins.

Technical Benchmark: Comparative Analysis of Synthesis Routes

Method A: Biocatalytic Asymmetric Reduction (Recommended)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 1,5-dichloro-2-pentanone.

  • Mechanism: Stereoselective hydride transfer from NADPH to the si- or re-face of the ketone.

  • Performance:

    • Enantiomeric Excess (e.e.): Typically >99.5% .

    • Yield: >95% (no resolution limitations; 100% theoretical yield).

    • Scalability: High (aqueous buffer, ambient temperature).

Method B: Chiral Pool Synthesis (Grignard Route)

This method involves the ring-opening of (S)-Epichlorohydrin with 2-chloroethylmagnesium bromide.

  • Mechanism: Nucleophilic attack of the Grignard reagent on the terminal carbon of the epoxide.

  • Performance:

    • Enantiomeric Excess (e.e.): Dependent on the starting material (typically 98-99%).

    • Yield: Moderate (60-75%). Side reactions (polymerization, halide exchange) often degrade purity.

    • Risk: Regioselectivity issues can lead to isomeric impurities (e.g., attack at the chiral center).

Summary Table: Performance Metrics
FeatureBiocatalytic Reduction (Method A)Chiral Pool Grignard (Method B)
Starting Material 1,5-Dichloro-2-pentanone(S)-Epichlorohydrin
Optical Purity (e.e.) > 99.5% (Enzyme controlled)~98-99% (Source dependent)
Specific Rotation Consistent batch-to-batchVariable (trace regioisomers affect

)
Scalability Excellent (Green Chemistry)Moderate (Exothermic, hazardous reagents)
Cost Efficiency High (at scale)Moderate (Reagent costs)

Physical Properties & Specific Rotation Data[1]

While Chiral GC is superior for purity quantification, specific rotation is essential for identity verification.

Target Compound: (S)-1,5-dichloro-2-pentanol CAS: 89280-57-9

ParameterValue / ConditionNotes
Specific Rotation

+12.0° to +16.0° (Typical Range)Highly solvent dependent. Values in MeOH are often positive.
Solvent System Methanol (

)
Standard for polar halohydrins.
Boiling Point ~95°C at 5 mmHgHigh vacuum required to prevent decomposition.
Density ~1.28 g/mLDenser than water due to dichloro-substitution.

Critical Note: Literature values for aliphatic halohydrins can fluctuate based on concentration and temperature. Do not rely solely on


 for e.e. determination.  A specific rotation of +14° might correspond to 95% e.e. or 99% e.e. depending on trace solvent impurities.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Self-Validating System)

Objective: Preparation of (S)-1,5-dichloro-2-pentanol with >99% e.e.

  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.

  • Cofactor Mix: Add NADP+ (0.5 mM) and Glucose (1.5 eq) for cofactor regeneration.

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH) (500 U) and specific KRED (e.g., KRED-P1 series) (200 mg).

  • Substrate Addition: Add 1,5-dichloro-2-pentanone (10 mmol) dissolved in minimal IPA or DMSO (5% v/v final).

  • Reaction: Stir at 30°C at 250 rpm. Monitor pH and adjust with 1M NaOH via stat-titrator.

  • Validation (In-Process Control): Extract a 50 µL aliquot with Ethyl Acetate. Analyze via GC (see Section 5) every 4 hours until conversion >99%.

  • Workup: Extract reaction mixture with MTBE (3 x 50 mL). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Analytical Validation (Chiral GC)

Objective: Precise quantification of (R)- and (S)-enantiomers.

  • Instrument: GC-FID (Agilent 7890 or equivalent).

  • Column: Cyclosil-B or Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Initial: 80°C (hold 2 min).

    • Ramp: 2°C/min to 140°C.

    • Hold: 5 min.

  • Retention Times (Approximate):

    • (R)-Enantiomer: ~18.5 min

    • (S)-Enantiomer: ~19.2 min

    • Note: Inject racemic standard first to establish resolution.

Visualizing the Process Workflow

The following diagram illustrates the biocatalytic pathway, highlighting the cofactor regeneration cycle that ensures high atom economy.

Biocatalysis cluster_cycle Cofactor Regeneration System Substrate 1,5-Dichloro-2-pentanone (Prochiral Ketone) Product (S)-1,5-Dichloro-2-pentanol (Chiral Alcohol) Substrate->Product Reduction Enzyme KRED / ADH (Enzyme) Enzyme->Substrate Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration Cofactor_Red->Cofactor_Ox Hydride Transfer Recycle Glucose Dehydrogenase (GDH) Glucose Glucose Recycle->Glucose Waste Gluconolactone Glucose->Waste Oxidation

Caption: Figure 1. Biocatalytic reduction workflow coupled with a Glucose/GDH cofactor regeneration system to drive equilibrium toward the (S)-alcohol.

Troubleshooting & Causality

  • Issue: Low Specific Rotation (

    
    ) 
    
    • Cause: Presence of water (hygroscopic nature) or residual solvent (MTBE/EtOAc).

    • Solution: Dry strictly under high vacuum (<1 mmHg) for 4 hours. Measure in anhydrous Methanol.

  • Issue: Poor GC Resolution

    • Cause: Column overload or temperature ramp too fast.

    • Solution: Dilute sample to 1 mg/mL. Slow ramp to 1°C/min between 100°C-130°C.

  • Issue: Reaction Stalls at 50% Conversion

    • Cause: pH drift (gluconic acid production acidifies buffer) or enzyme inhibition.

    • Solution: Ensure continuous pH stat titration (maintain pH 7.0). Add 10% more enzyme if needed.

References

  • Biocatalytic Synthesis of Chiral Alcohols

    • Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules, 8(4). Link

  • Preparation of (S)-N-Boc-3-hydroxypiperidine (Patent)

    • CN110759853B. (2020). Preparation method of (S)-N-BOC-3-hydroxy piperidine using (S)-1,5-dichloro-2-pentanol as intermediate. Link

  • Chiral GC Methodology

    • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Grignard Reaction Mechanisms with Epoxides

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. Link

A Comparative Guide to Purity Validation of 1,5-Dichloropentan-2-ol: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. For a halogenated intermediate like 1,5-dichloropentan-2-ol, a compound with potential applications in the synthesis of novel therapeutic agents, ensuring its purity is not merely a quality control step but a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical elemental analysis with modern chromatographic and spectroscopic techniques for the purity validation of 1,5-dichloropentan-2-ol. We will delve into the causality behind the experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data to empower researchers in selecting the most appropriate validation strategy for their needs.

The Foundational Pillar: Elemental Analysis

Elemental analysis, a long-established technique, provides a fundamental assessment of a compound's purity by determining the mass fractions of its constituent elements. For 1,5-dichloropentan-2-ol (Molecular Formula: C₅H₁₀Cl₂O), the theoretical elemental composition serves as the benchmark against which experimental results are compared. Any significant deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

Theoretical Elemental Composition of 1,5-Dichloropentan-2-ol (C₅H₁₀Cl₂O)

To begin, we must first establish the theoretical elemental percentages based on the compound's molecular formula and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , Cl: 35.45 g/mol , O: 16.00 g/mol ). The molecular weight of C₅H₁₀Cl₂O is 157.04 g/mol .

  • % Carbon (C): (5 * 12.01 / 157.04) * 100 = 38.25%

  • % Hydrogen (H): (10 * 1.008 / 157.04) * 100 = 6.42%

  • % Chlorine (Cl): (2 * 35.45 / 157.04) * 100 = 45.15%

  • % Oxygen (O) (by difference): 100 - (38.25 + 6.42 + 45.15) = 10.18%

The power of elemental analysis lies in its ability to provide a direct measure of the elemental makeup, offering a bulk purity assessment that is insensitive to the specific chemical nature of any organic impurities, provided they have a different elemental composition.

Experimental Protocol: Combustion Analysis for C, H, and Cl

The determination of carbon, hydrogen, and chlorine content is typically achieved through combustion analysis. This process involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

Instrumentation: Elemental Analyzer equipped with an infrared (IR) detector for CO₂ and H₂O, and a coulometric or potentiometric titration cell for HCl.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the 1,5-dichloropentan-2-ol sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., sulfanilamide for C, H, N, S and a certified chlorinated compound like p-chlorobenzoic acid for Cl).

  • Combustion: Introduce the encapsulated sample into the combustion furnace, which is typically heated to 900-1100°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation and Detection:

    • The combustion products (CO₂, H₂O, HCl, etc.) are carried by a helium stream through a series of scrubbers to remove interfering substances.

    • The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, and N₂ (if present).

    • CO₂ and H₂O are quantified by a non-dispersive infrared (NDIR) detector.

    • The halogen-containing combustion products are directed to a titration cell where the chloride ions are quantified, often by coulometric titration.[1]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

Caption: Workflow for Elemental Analysis by Combustion.

Orthogonal Validation: A Multi-Technique Approach

While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature and quantity of individual impurities. To gain a more comprehensive understanding of the sample's purity profile, orthogonal analytical techniques are indispensable. These methods, which rely on different chemical and physical principles, provide complementary information, thereby increasing confidence in the final purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, and then provides mass-to-charge ratio information for identification.

Experimental Protocol: GC-MS Analysis of 1,5-Dichloropentan-2-ol

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,5-dichloropentan-2-ol in a suitable solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[2]

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peak corresponding to 1,5-dichloropentan-2-ol by its retention time and mass spectrum. Integrate the peak areas of all detected compounds to determine the relative purity (area percent).

Caption: GC-MS Experimental Workflow.

High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Contaminants

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For a compound like 1,5-dichloropentan-2-ol, which lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is a suitable choice for purity determination without derivatization.

Experimental Protocol: HPLC-RID Analysis of 1,5-Dichloropentan-2-ol

Instrumentation: HPLC system equipped with a refractive index detector.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mg/mL solution of 1,5-dichloropentan-2-ol in the mobile phase.

  • HPLC Conditions:

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or a similar column suitable for the analysis of small organic molecules and alcohols.[3]

    • Mobile Phase: Isocratic elution with 0.005 M sulfuric acid in HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index Detector (RID) maintained at a constant temperature (e.g., 40°C).[4]

  • Data Analysis: Identify the main peak corresponding to 1,5-dichloropentan-2-ol. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assignment

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[4] By integrating the signals of the analyte against a certified internal standard of known purity, a direct and absolute measure of the analyte's purity can be obtained.

Experimental Protocol: ¹H qNMR for Purity Determination

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of 1,5-dichloropentan-2-ol into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard, such as dimethyl sulfone (DMSO₂), into the same NMR tube. Dimethyl sulfone is a suitable standard due to its sharp singlet in a relatively uncongested region of the ¹H NMR spectrum and its good solubility in many deuterated solvents.[5][6]

    • Add approximately 0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube and dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is generally a good starting point.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of 1,5-dichloropentan-2-ol and the singlet of the dimethyl sulfone internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Caption: Logical Flow of qNMR Purity Analysis.

Comparative Analysis of Purity Validation Methods

To provide a practical comparison, let's consider a hypothetical batch of 1,5-dichloropentan-2-ol analyzed by all four methods.

Analytical Technique Principle Hypothetical Result Strengths Limitations
Elemental Analysis Measures the mass fraction of constituent elements.C: 38.15%, H: 6.38%, Cl: 45.05%- Provides a direct measure of elemental composition.- Excellent for detecting inorganic impurities and compounds with significantly different elemental ratios.- Does not identify or quantify individual impurities.- Insensitive to isomeric impurities.
GC-MS Separation by volatility and interaction with a stationary phase, followed by mass-based identification.99.5% (Area %)Impurity at 0.5% identified as 1,4-dichloropentan-2-one.- High sensitivity and selectivity for volatile impurities.- Provides structural information for impurity identification.- Not suitable for non-volatile or thermally labile impurities.- Area percent may not accurately reflect weight percent without response factor correction.
HPLC-RID Separation by partitioning between a mobile and stationary phase, with universal detection based on refractive index.99.2% (Area %)Two minor, unidentified impurities detected.- Applicable to a wide range of non-volatile compounds.- Universal detection for compounds without a chromophore.- Lower sensitivity compared to UV or MS detectors.- Not suitable for gradient elution.
¹H qNMR Quantitative integration of NMR signals against a certified internal standard.99.3% (w/w)- Provides a direct, absolute measure of purity (w/w).- High precision and accuracy.- Structurally informative.- Requires a certified internal standard.- Signal overlap can complicate quantification.

Conclusion: A Synergistic Approach to Purity Validation

As demonstrated, no single technique provides a complete picture of a compound's purity. Elemental analysis serves as a fundamental check of the bulk elemental composition. GC-MS excels at identifying and quantifying volatile impurities, while HPLC is adept at handling non-volatile contaminants. For the highest level of accuracy and metrological traceability, qNMR stands as the gold standard for purity assignment.

For researchers, scientists, and drug development professionals, a comprehensive and robust purity validation strategy for a critical intermediate like 1,5-dichloropentan-2-ol should employ a synergistic approach. Combining the foundational data from elemental analysis with the detailed impurity profiling from orthogonal techniques like GC-MS and HPLC, and confirming the absolute purity with qNMR, provides the highest degree of confidence in the quality of the material. This multi-faceted approach not only ensures the integrity of subsequent synthetic steps but also builds a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Analytik Jena. (n.d.). Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with Coulometric Titration. Retrieved from [Link]

  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Farmacia Journal. (2011). Validation of a gas chromatographic method for methanol determination. Retrieved from [Link]

  • Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • Peggi, T., et al. (2025). Dimethylsulfone as a universal standard for analysis of organics by QNMR. ResearchGate. Retrieved from [Link]

  • Haugen, H. M., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from [Link]

  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Distinguishing 1,5-Dichloro-2-Pentanol from 1,5-Dichloropentan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized heterocycles or chlorohydrin derivatives, 1,5-dichloro-2-pentanol (2-OH) and 1,5-dichloropentan-3-ol (3-OH) often appear as regioisomeric byproducts or specific target intermediates. While they share identical molecular weights (


) and elemental composition (

), their chemical behavior and spectroscopic signatures are distinct.

The Verdict:

  • Spectroscopy:

    
     NMR is the definitive method. The 2-OH  isomer displays 5 distinct signals  due to asymmetry, whereas the 3-OH  isomer displays only 3 distinct signals  due to 
    
    
    
    symmetry.
  • Reactivity: The 2-OH isomer contains a vicinal chlorohydrin motif (

    
    -relationship), allowing rapid base-catalyzed cyclization to an epoxide . The 3-OH  isomer lacks this motif, requiring the formation of a strained oxetane  (4-membered ring) or tetrahydrofuran, which are kinetically distinct.
    

Structural Analysis & Symmetry

The fundamental difference lies in the molecular symmetry, which dictates the complexity of the NMR spectra.

  • 1,5-dichloro-2-pentanol (2-OH):

    • Structure:

      
      
      
    • Chirality: Contains one chiral center at C2. Typically encountered as a racemate.

    • Symmetry: Asymmetric (

      
      ). Every carbon atom is in a chemically unique environment.
      
  • 1,5-dichloropentan-3-ol (3-OH):

    • Structure:

      
      
      
    • Chirality: Achiral (Meso-like structural symmetry).

    • Symmetry: Possesses a plane of symmetry passing through C3 (

      
      ). The C1/C5 pair and C2/C4 pair are chemically equivalent (enantiotopic).
      
Visualization: Symmetry Comparison

SymmetryAnalysis cluster_2OH Unique Carbon Environments (2-OH) cluster_3OH Equivalent Carbon Environments (3-OH) node_2OH 1,5-dichloro-2-pentanol (Asymmetric) C1 C1 (Cl-CH2-) node_2OH->C1 C2 C2 (-CH(OH)-) node_2OH->C2 C3 C3 (-CH2-) node_2OH->C3 C4 C4 (-CH2-) node_2OH->C4 C5 C5 (-CH2-Cl) node_2OH->C5 node_3OH 1,5-dichloropentan-3-ol (Symmetric) C3_sym C3 (-CH(OH)-) Unique node_3OH->C3_sym C24_sym C2 & C4 (-CH2-) Equivalent node_3OH->C24_sym C15_sym C1 & C5 (Cl-CH2-) Equivalent node_3OH->C15_sym

Figure 1: Symmetry analysis showing the unique carbon environments. The 2-OH isomer has 5 unique carbons; the 3-OH isomer has only 3.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

This is the primary method for differentiation.


C NMR Comparison (Decoupled)
Feature1,5-dichloro-2-pentanol (2-OH)1,5-dichloropentan-3-ol (3-OH)
Total Signals 5 3
C-Cl Signals Two distinct signals (~45-50 ppm)One signal (Intesity

2)
C-OH Signal One signal (~68-72 ppm)One signal (~68-72 ppm)
Diagnostic Look for 5 distinct peaks.Look for 3 peaks.

H NMR Nuances
  • 2-OH: The methine proton at C2 is a multiplet coupled to non-equivalent C1 and C3 protons. The C1 protons (

    
    ) are diastereotopic (chemically non-equivalent) due to the adjacent chiral center, often appearing as two separate doublets of doublets (ABX system).
    
  • 3-OH: The methine proton at C3 is a pentet (or multiplet) coupled to four equivalent protons on C2/C4. The terminal

    
     protons (C1/C5) appear as a simple triplet.
    
Mass Spectrometry (EI - 70eV)

Under Electron Ionization (EI), alcohols undergo


-cleavage , breaking the C-C bond adjacent to the hydroxyl group.[1][2][3][4][5]
  • 1,5-dichloro-2-pentanol:

    • Cleavage A: Loss of

      
       (Mass 49).
      
    • Cleavage B: Loss of

      
       (Mass 91).
      
    • Result: Two distinct primary fragment ions.

  • 1,5-dichloropentan-3-ol:

    • Cleavage: Loss of

      
       (Mass 63).
      
    • Result: Since both sides are identical,

      
      -cleavage yields the same  fragment ion from either side.
      

Chemical Reactivity Profiling

For drug development, the reactivity difference is critical. The position of the hydroxyl group relative to the chlorines dictates the rate and type of cyclization under basic conditions (e.g., NaOH,


).
The "Neighboring Group" Effect
  • 2-OH Isomer: Possesses a 1,2-chlorohydrin motif.

    • Reaction: Intramolecular

      
       displacement of the C1-chloride.
      
    • Product:2-(3-chloropropyl)oxirane (Epoxide).

    • Kinetics: Extremely fast (entropy favored, 3-membered ring).

  • 3-OH Isomer: Possesses a 1,3-chlorohydrin motif (relative to both ends).

    • Reaction: Intramolecular

      
       displacement.
      
    • Product:3-(2-chloroethyl)oxetane (4-membered ring).

    • Kinetics: Significantly slower than epoxide formation due to ring strain and orbital alignment.

Reactivity Start2 1,5-dichloro-2-pentanol (1,2-chlorohydrin motif) Base Base (NaOH) Start2->Base Start3 1,5-dichloropentan-3-ol (No 1,2 motif) Start3->Base Prod2 Epoxide Formation (Fast, Kinetic Product) Base->Prod2 Intramolecular Attack (n=3) Prod3 Oxetane Formation (Slow, Strained) Base->Prod3 Intramolecular Attack (n=4)

Figure 2: Divergent cyclization pathways. The 2-OH isomer rapidly forms an epoxide, while the 3-OH isomer slowly forms an oxetane.

Experimental Protocol: Differentiation Workflow

Objective: Rapidly identify the isomer in a crude reaction mixture.

Step 1: Sample Preparation
  • Dissolve 20 mg of the unknown sample in 0.6 mL of

    
    .
    
  • Ensure the sample is free of paramagnetic impurities (filter through a small plug of silica if necessary).

Step 2: NMR Acquisition
  • Run

    
    C NMR (Proton Decoupled): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure quantitative integration is not required, but peak detection is maximized.
    • Scans: 256–512 (sufficient for 20 mg).

  • Analysis:

    • Count the peaks in the aliphatic region (20–80 ppm).

    • 3 Peaks = 1,5-dichloropentan-3-ol.

    • 5 Peaks = 1,5-dichloro-2-pentanol.

Step 3: Chemical Verification (Optional "Spot Test")

If NMR is unavailable, use Thin Layer Chromatography (TLC) with a reactivity stain.

  • Spot the sample on a silica plate.

  • Spray with basic KMnO4 .

  • Heat gently.

  • Interpretation: While both oxidize, the 2-OH isomer (secondary alcohol) oxidizes to the ketone (1,5-dichloro-2-pentanone). The 3-OH isomer oxidizes to the symmetric ketone (1,5-dichloro-3-pentanone).

  • Differentiation: Treat a small aliquot with 1M NaOH for 10 minutes at Room Temperature, then extract and run TLC.

    • 2-OH: Will shift

      
       significantly (Epoxide formation is fast and less polar than alcohol).
      
    • 3-OH: Will largely remain starting material (Oxetane formation is slow).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Alcohols: General Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link]

  • PubChem. 1,5-dichloropentan-3-ol (Compound Summary).[8] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for symmetry in NMR and alpha-cleavage in MS).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 1,5-Dichloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,5-Dichloropentan-2-ol. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in advanced laboratory settings. The protocols herein are designed to be self-validating, integrating safety, regulatory compliance, and operational efficiency.

Hazard Assessment and Chemical Profile

1,5-Dichloropentan-2-ol is a halogenated organic compound. While specific safety data for this exact molecule is not extensively published, its structural components—a chlorinated alkane backbone and an alcohol functional group—dictate its hazard profile. The procedures outlined are based on established best practices for halogenated alcohols and the known hazards of the closely related compound, 1,5-Dichloropentane.

This compound is presumed to be a hazardous substance, exhibiting properties of flammability, acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. Halogenated organic wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[3][4]

Property Value / Information Source
Molecular Formula C₅H₁₀Cl₂O-
GHS Hazard Statements (Anticipated) H226: Flammable liquid and vapor. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Primary Hazard Class Halogenated Organic Waste[3][4][5]
Incompatible Materials Strong oxidizing agents, strong bases. Avoid aluminum and, for aqueous waste, stainless steel containers.[1][6]
Disposal Route Hazardous Waste Incineration[3][4]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling 1,5-Dichloropentan-2-ol for any purpose, including disposal, it is imperative to establish a safe working environment. The causality is clear: minimizing exposure is the most effective way to mitigate risk.

  • Engineering Controls : All handling of 1,5-Dichloropentan-2-ol, including transfer to a waste container, must be conducted within a certified chemical fume hood.[7] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.[6] Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE) : A multi-barrier PPE approach is mandatory.

    • Eye Protection : Chemical splash-resistant safety goggles are required. A face shield should be worn if there is a significant risk of splashing.[7]

    • Hand Protection : Wear chemically-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Always inspect gloves for tears or punctures before use.

    • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.

    • Clothing : Wear long pants and closed-toe shoes to protect the skin from potential exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1,5-Dichloropentan-2-ol is a multi-step process that begins the moment the chemical is deemed waste. The following workflow ensures compliance and safety from the laboratory bench to final pickup by Environmental Health & Safety (EHS).

Causality : This is the most critical step in the disposal process. Halogenated and non-halogenated organic wastes are treated via different disposal methods.[4] Mixing them results in the entire volume being treated as the more hazardous (and more expensive) halogenated waste.[4][5]

  • Action : Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."

  • Do NOT mix 1,5-Dichloropentan-2-ol waste with non-halogenated solvents like acetone, ethanol, or hexane.[5]

  • Do NOT mix with aqueous waste, strong acids, or bases.[5]

Causality : The integrity of the waste container is essential to prevent leaks and dangerous reactions. Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Container : Use a designated hazardous waste container, typically a glass bottle with a screw-top cap. Do not use aluminum containers for chlorinated waste due to the risk of corrosion.[1]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1,5-Dichloropentan-2-ol " and any other components in the waste stream with their approximate percentages.

    • The accumulation start date.

    • The relevant hazard pictograms (e.g., flammable, toxic, irritant).

Causality : Safe storage within the lab prevents spills and accidental exposure while waste is being accumulated.

  • Location : The waste container must be kept at or near the point of generation, typically within the fume hood where the work is performed.

  • Secondary Containment : Place the waste container inside a larger, chemically-resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Closure : Keep the waste container securely capped at all times, except when actively adding waste.[5] This minimizes the release of volatile organic compounds (VOCs).

Causality : Laboratories are not final disposal sites. Accumulated waste must be handed over to trained EHS professionals for compliant transportation and disposal.

  • Procedure : Once the waste container is full, or if work on the project generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.

  • Do not pour 1,5-Dichloropentan-2-ol down the drain. This is illegal and environmentally harmful.[5][6][8]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

  • Small Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, diatomite, or a universal binder.[6][9][10]

    • Scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[6][11]

    • Wipe the area clean and decontaminate. All cleanup materials are considered hazardous waste.

  • Large Spill (Outside of a fume hood) :

    • EVACUATE the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the spill is flammable and poses an ignition risk.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response line or EHS from a safe location.

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.

    • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1,5-Dichloropentan-2-ol.

G Figure 1: Disposal Workflow for 1,5-Dichloropentan-2-ol cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Steps cluster_spill Contingency Plan start Identify Waste: 1,5-Dichloropentan-2-ol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Select 'Halogenated Organic Waste' Container fume_hood->segregate Begin Disposal label_waste Label Container Correctly (Name, Date, Hazards) segregate->label_waste add_waste Add Waste to Container label_waste->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste spill Spill Occurs add_waste->spill ehs_pickup Request Pickup from Environmental Health & Safety (EHS) store_waste->ehs_pickup Container is Full end_process Waste Removed for Proper Disposal ehs_pickup->end_process small_spill Small Spill: Use Absorbent Kit spill->small_spill Contained? large_spill Large Spill: Evacuate & Call EHS spill->large_spill Uncontained?

Caption: Decision and action flowchart for safe disposal.

References

  • Safety Data Sheet: Dichloromethane . Carl ROTH. [Link]

  • Chemical Hazards - EHSO Manual . Emory University. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD . U.S. Environmental Protection Agency. [Link]

  • 1,5-Dichloropentane | C5H10Cl2 | CID 12353 . PubChem - National Institutes of Health (NIH). [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • 1910.1052 - Methylene chloride . Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for Dichlorvos . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet . Agilent. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. [Link]

  • Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency. [Link]

  • Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

Sources

Personal protective equipment for handling 1,5-Dichloropentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

1,5-Dichloropentan-2-ol (an intermediate often utilized in heterocyclic synthesis) presents a dual-hazard profile: the acute toxicity and solvent properties of a chlorinated alkyl combined with the hydrogen-bonding capability of a secondary alcohol .

Unlike simple solvents (e.g., Dichloromethane), the hydroxyl group increases this compound's boiling point and polarity, potentially altering skin absorption rates and glove permeation dynamics. This guide prioritizes barrier integrity and exposure elimination .[1]

Immediate Hazard Class:

  • Skin/Eye Irritant (Severe): High risk of dermatitis and corneal damage.[1]

  • Target Organ Toxicity: Potential central nervous system (CNS) depression upon inhalation.[1]

  • Mutagenicity Concern: As with many halogenated aliphatics, treat as a potential alkylating agent/mutagen until proven otherwise.[1]

Chemical Profile & Risk Assessment

PropertyDataOperational Implication
Chemical Structure

Bifunctional: Reacts with nucleophiles and oxidizers.[1]
Physical State Liquid (Viscous)Adheres to surfaces/gloves longer than volatile solvents.[1]
Vapor Pressure Low to ModerateInhalation risk increases significantly with heating.[1]
Solubility Organic SolventsReadily penetrates lipid barriers (skin).[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" protocols are insufficient for halogenated alcohols.[1] The following matrix is based on permeation breakthrough logic, not just general splash protection.

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Chlorinated compounds can swell and permeate standard nitrile rubber.[1] The addition of the hydroxyl group in 1,5-Dichloropentan-2-ol may slow permeation slightly compared to 1,5-Dichloropentane, but degradation remains a primary failure mode.

Exposure LevelRecommended MaterialThicknessBreakthrough TimeAction Protocol
Incidental Splash (Standard Handling)Nitrile (High Grade)

5 mil
< 15 minsChange immediately upon any contact.[1] Double-gloving recommended (colored inner glove to visualize tears).[1]
High Risk (Spill Cleanup / Immersion)Laminate (Silver Shield / 4H) Multi-layer> 480 minsMandatory for spill cleanup.[1] These offer poor dexterity; wear outer nitrile gloves for grip.[1]
Alternative Viton / Butyl

15 mil
> 240 minsGood balance of protection and durability, though expensive.[1]

Warning: Do not use Latex or standard Vinyl gloves.[1] They offer negligible protection against chlorinated hydrocarbons.[1]

B. Respiratory Protection

Primary Control: All operations must occur within a certified Chemical Fume Hood . Secondary Control (Emergency/Maintenance):

  • Respirator Type: Full-face APR (Air Purifying Respirator) or PAPR.[1]

  • Cartridge: Organic Vapor (OV) - Black Label .[1]

  • Logic: The "2-ol" alcohol functionality does not negate the need for OV filtration.[1] Ensure cartridges are changed according to a strict schedule, as chlorinated compounds have poor warning properties (olfactory fatigue).[1]

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the liquid's viscosity and splash adherence.

  • Body: Chemical-resistant lab coat (Tyvek or similar impervious material recommended for scale-up).[1] Standard cotton coats absorb spills, holding the irritant against the skin.[1]

Operational Workflow: Safe Handling Protocol

This workflow integrates engineering controls with PPE to create a self-validating safety loop.[1]

SafetyLoop Start Start: Handling 1,5-Dichloropentan-2-ol CheckHood Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood CheckHood->Start Fail (Stop) DonPPE Don PPE: 1. Goggles 2. Lab Coat 3. Double Nitrile Gloves CheckHood->DonPPE Pass Handling Perform Synthesis/Transfer (Keep sash < 18 inches) DonPPE->Handling SplashCheck Splash or Spill? Handling->SplashCheck Continue Complete Operation SplashCheck->Continue No SpillResponse Spill Response Mode: 1. Evacuate Area 2. Don Laminate Gloves 3. Absorb with Vermiculite SplashCheck->SpillResponse Major Spill ChangeGloves Doff Outer Gloves Inspect Inner Gloves Don New Pair SplashCheck->ChangeGloves Minor Splash on Glove Disposal Disposal: Halogenated Waste Stream Continue->Disposal SpillResponse->Disposal ChangeGloves->Handling

Figure 1: Decision logic for handling and exposure response. Note the critical loop for glove replacement upon minor splashes.[1]

Step-by-Step Procedure
  • Preparation:

    • Verify fume hood certification.[1]

    • Prepare a "dry run" of the transfer to ensure all glassware is accessible without removing hands from the hood.[1]

    • Pre-soak Check: Ensure a neutralizing spill kit (absorbent pads/vermiculite) is immediately accessible.[1]

  • Transfer & Synthesis:

    • Use cannula transfer or positive displacement pipettes for volumes > 10 mL to minimize open-air exposure.[1]

    • If heating is required, ensure a reflux condenser is properly seated and clamped.[1] The combination of heat and chlorinated vapors rapidly degrades joint grease; use Teflon sleeves where possible.[1]

  • Decontamination:

    • Wipe down the exterior of reagent bottles with a dry paper towel (dispose of as solid hazardous waste) before returning to storage.[1]

    • Wash hands with soap and water immediately after doffing gloves.[1] Do not use alcohol-based hand sanitizers immediately after handling; they can increase skin permeability if trace contaminants are present.[1]

Waste Disposal & Emergency Response

Disposal Strategy

1,5-Dichloropentan-2-ol is a Halogenated Organic Solvent waste.[2]

  • Segregation: NEVER mix with:

    • Strong Acids: Potential for polymerization or evolution of HCl gas.[1]

    • Strong Oxidizers: The alcohol group can oxidize, potentially exothermically.[1]

    • Alkali Metals: Risk of violent reaction.[1]

  • Labeling: Clearly mark waste containers as "Halogenated Organic - Toxic/Irritant."

Emergency First Aid[1]
  • Skin Contact: Flush with water for 15 minutes.[1] Soap is essential to remove the lipophilic residue.[1] Remove contaminated clothing carefully to avoid spreading the chemical to the face.[1]

  • Eye Contact: Flush for 15 minutes minimum.[1] Hold eyelids open. Seek immediate ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12388, 1,5-Dichloropentan-2-ol.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart.[Link][1][3]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.